![molecular formula C6H5Cl2N B1596188 2-(Dichloromethyl)pyridine CAS No. 4377-35-9](/img/structure/B1596188.png)
2-(Dichloromethyl)pyridine
Overview
Description
2-(Dichloromethyl)pyridine is an organic compound with the molecular formula C_7H_5Cl_2N. It is characterized by a pyridine ring substituted with a dichloromethyl group at the second position. This compound is of interest in various fields of chemistry due to its unique structural and chemical properties.
Synthetic Routes and Reaction Conditions:
Chloromethylation of Pyridine: One common method involves the chloromethylation of pyridine using formaldehyde and hydrochloric acid. The reaction proceeds under acidic conditions, typically at elevated temperatures.
Direct Chlorination: Another approach is the direct chlorination of 2-methylpyridine using chlorine gas in the presence of a suitable catalyst, such as ferric chloride.
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental considerations.
Types of Reactions:
Oxidation: this compound can be oxidized to form pyridine-2,6-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert the dichloromethyl group to a methylene group, resulting in 2-methylpyridine.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, sodium hypochlorite, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Aqueous ammonia, sodium hydroxide.
Major Products Formed:
Pyridine-2,6-dicarboxylic acid: (from oxidation)
2-methylpyridine: (from reduction)
Substituted pyridines: (from substitution reactions)
Mechanism of Action
Result of Action
The primary result of 2-(Dichloromethyl)pyridine’s action is the disruption of normal cellular energy production due to the inhibition of mitochondrial complex I . This can lead to a decrease in ATP production and an increase in the production of reactive oxygen species, potentially leading to cellular damage and death.
Scientific Research Applications
Chemical Properties and Structure
2-(Dichloromethyl)pyridine features a pyridine ring substituted with a dichloromethyl group. Its chemical structure allows it to act as an alkylating agent, making it valuable in organic synthesis and medicinal chemistry.
Chemical Synthesis
Reagent in Organic Chemistry
- This compound is primarily utilized as a reagent in the synthesis of complex organic molecules. It serves as a precursor to various pyridine-containing ligands and other organic compounds.
Alkylation Reactions
- The compound is effective in alkylation reactions, where it can modify nucleophilic sites on proteins or nucleic acids. This property is leveraged to create new compounds with desired biological activities .
Application Area | Specific Use |
---|---|
Organic Synthesis | Precursor for pyridine ligands |
Alkylation | Modifying biomolecules |
Pharmaceutical Chemistry | Intermediate for drug synthesis |
Biological Applications
Enzyme Mechanisms
- In biological research, this compound is employed to study enzyme mechanisms. It acts as a building block for biologically active molecules that can interact with various biological targets.
Pharmaceutical Development
- The compound plays a crucial role in synthesizing pharmaceuticals, including drugs with antimicrobial and anticancer properties. For instance, it is involved in the synthesis of Neratinib, an antitumor agent, through a series of chemical reactions that yield the final product efficiently .
Industrial Applications
Agrochemicals and Dyes
- In the industrial sector, this compound is used in producing agrochemicals and dyes. Its ability to form stable bonds with various substrates makes it suitable for creating compounds used in agriculture and textile industries.
Environmental Remediation
- Recent studies have shown that this compound can be utilized to develop materials for heavy metal removal from wastewater. By reacting it with specific polymers, materials that selectively adsorb copper ions can be produced, highlighting its potential in environmental applications .
Case Studies
Study on Alkylation with Calixarenes
- A significant study demonstrated the base-catalyzed alkylation of p-tert-butylcalixarene using this compound hydrochloride. This research illustrated how the compound could be employed to functionalize calixarenes effectively, leading to various conformers that have potential applications in supramolecular chemistry .
Carcinogenicity Assessment
- A comprehensive bioassay conducted by the National Toxicology Program assessed the carcinogenic potential of this compound hydrochloride in Fischer 344 rats and B6C3F1 mice. While no significant associations between dosage and tumor incidence were found, the study provided important insights into the compound's safety profile .
Comparison with Similar Compounds
2-(Chloromethyl)pyridine: Similar structure but with only one chlorine atom on the methyl group.
2-(Bromomethyl)pyridine: Similar structure but with bromine atoms instead of chlorine.
2-(Fluoromethyl)pyridine: Similar structure but with fluorine atoms instead of chlorine.
Uniqueness: 2-(Dichloromethyl)pyridine is unique due to the presence of two chlorine atoms, which can influence its reactivity and binding properties compared to its monochlorinated and fluorinated counterparts.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile reactivity make it a valuable compound in research and development.
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Biological Activity
2-(Dichloromethyl)pyridine, a compound belonging to the pyridine family, has garnered attention due to its diverse biological activities. This article explores its biological effects, including carcinogenic potential, antimicrobial properties, and applications in agriculture. The data presented are derived from various studies and reviews to provide a comprehensive overview of the compound's biological activity.
Carcinogenic Potential
Research conducted by the National Cancer Institute indicated that this compound hydrochloride exhibits significant carcinogenic properties in animal models. In a bioassay involving Fischer 344 rats and B6C3F1 mice, the compound was administered over 99 weeks. The study revealed:
- Dosage : High (150 mg/kg for rats; 250 mg/kg for mice) and low (75 mg/kg for rats; 125 mg/kg for mice) dosages were tested.
- Findings : No significant increase in mortality was observed; however, there was a notable trend towards increased incidences of subcutaneous fibromas in male rats at higher dosages .
This suggests that while the compound may not universally induce tumors, it poses a risk under certain conditions.
Antimicrobial Activity
Pyridine derivatives, including this compound, have been explored for their antimicrobial properties. A study highlighted the effectiveness of pyridine compounds against various pathogens:
- Minimum Inhibitory Concentration (MIC) : The MIC values for tested bacteria ranged from 0.02 to 6 mM for Gram-positive and Gram-negative bacteria.
- Pathogens Tested :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
- Candida albicans
The presence of additional functional groups in pyridine derivatives has been shown to enhance their antimicrobial efficacy, indicating that modifications to the basic pyridine structure can yield compounds with improved biological activity .
Applications in Agriculture
This compound hydrochloride has demonstrated nematocidal properties, particularly effective against root-knot nematodes in tomato seedlings. This suggests potential applications as a pesticide in agricultural settings. The compound's ability to inhibit nematode development could provide an environmentally friendly option for pest management.
Summary of Biological Activities
Case Studies and Research Findings
- Carcinogenicity Study : In a long-term study on Fischer 344 rats and B6C3F1 mice, no significant tumor incidence was found across most treatment groups; however, a trend towards fibroma development was noted in male rats at higher doses .
- Antimicrobial Efficacy : A detailed investigation into the antimicrobial properties of pyridine derivatives showed that structural modifications could enhance activity against specific pathogens. For instance, compounds with amino or hydroxyl groups exhibited increased efficacy compared to their unmodified counterparts .
- Agricultural Application : Field trials demonstrated that this compound effectively reduced nematode populations in treated tomato crops, suggesting its viability as an agricultural pesticide.
Properties
IUPAC Name |
2-(dichloromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c7-6(8)5-3-1-2-4-9-5/h1-4,6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXDMOFYUBDIFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195930 | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4377-35-9 | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4377-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004377359 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Dichloromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50195930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dichloromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.254 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(DICHLOROMETHYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33U8S4W98H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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